2-Amino-5-fluoro-3-iodobenzoic acid is a highly functionalized, tri-substituted anthranilic acid building block critical for advanced pharmaceutical and agrochemical synthesis [1]. Featuring a carboxylic acid, a primary amine, a metabolically stabilizing fluorine atom, and a highly reactive iodine atom, this compound serves as a privileged scaffold for constructing complex heterocycles such as quinazolinones and benzimidazoles [2]. From a procurement perspective, sourcing this pre-functionalized intermediate bypasses the need for hazardous and low-yielding in-house iodination steps, offering immediate access to a substrate primed for regioselective transition-metal-catalyzed cross-coupling [1].
Attempting to substitute this specific compound with cheaper, less functionalized analogs introduces severe process inefficiencies. Using the non-iodinated precursor (2-amino-5-fluorobenzoic acid) requires an in-house electrophilic iodination step, which typically suffers from poor regioselectivity and requires extensive chromatographic purification to remove unreacted starting material and over-iodinated byproducts [1]. Alternatively, substituting with a 3-bromo analog (e.g., 2-amino-3-bromo-5-fluorobenzoic acid) significantly reduces the reactivity of the halogen bond, necessitating harsher cross-coupling conditions (higher temperatures, stronger bases) that can trigger decarboxylation or degrade sensitive functional groups [2]. Finally, omitting the fluorine atom entirely (using 2-amino-3-iodobenzoic acid) leaves the resulting downstream molecules vulnerable to rapid metabolic oxidation at the 5-position [1].
The 3-iodo substituent provides a highly reactive site for oxidative addition, allowing cross-coupling reactions to proceed under mild conditions. When subjected to standard Suzuki-Miyaura coupling, 2-amino-5-fluoro-3-iodobenzoic acid achieves >90% yield at room temperature [1]. In contrast, the 3-bromo comparator requires elevated temperatures (>80°C) and achieves only ~65% yield due to competitive side reactions such as protodehalogenation and thermal degradation of the anthranilic acid core [2].
| Evidence Dimension | Cross-coupling yield at room temperature |
| Target Compound Data | >90% yield (3-Iodo analog) |
| Comparator Or Baseline | ~65% yield (3-Bromo analog) |
| Quantified Difference | 25% absolute yield increase and elimination of heating requirements |
| Conditions | Pd(dppf)Cl2, arylboronic acid, mild base, 25°C |
Enables the coupling of temperature-sensitive substrates and significantly reduces energy costs and degradation during scale-up.
Procuring the pre-iodinated building block significantly streamlines synthetic routes. Starting with 2-amino-5-fluorobenzoic acid and performing in-house iodination typically yields a mixture of regioisomers and over-iodinated products, resulting in an isolated yield of ~55% after necessary recrystallization or chromatography [1]. Procuring 2-amino-5-fluoro-3-iodobenzoic acid directly provides >95% purity in a single procurement step, eliminating the reagent costs, time, and yield losses associated with late-stage halogenation [1].
| Evidence Dimension | Overall yield to pure 3-iodo intermediate |
| Target Compound Data | 100% recovery (Direct procurement, >95% purity) |
| Comparator Or Baseline | ~55% isolated yield (In-house iodination of 2-amino-5-fluorobenzoic acid) |
| Quantified Difference | 45% yield recovery and elimination of one labor-intensive synthetic step |
| Conditions | Standard electrophilic iodination (e.g., I2/HIO3 or NIS) vs direct purchase |
Direct procurement accelerates Structure-Activity Relationship (SAR) campaigns and process scale-up by removing a low-yielding, purification-heavy synthetic step.
The inclusion of the fluorine atom at the 5-position is critical for downstream pharmaceutical viability. In matched-pair analyses of resulting drug candidates, derivatives lacking the fluorine atom (synthesized from 2-amino-3-iodobenzoic acid) exhibit high intrinsic clearance (>60 µL/min/mg) due to rapid CYP450-mediated oxidation at the para-position relative to the amine [1]. The 5-fluoro derivatives successfully block this metabolic liability, reducing clearance to <15 µL/min/mg [2].
| Evidence Dimension | In vitro intrinsic clearance (CL_int) of downstream quinazolinone derivatives |
| Target Compound Data | <15 µL/min/mg (5-Fluoro derivative) |
| Comparator Or Baseline | >60 µL/min/mg (Des-fluoro derivative) |
| Quantified Difference | >4-fold reduction in metabolic clearance |
| Conditions | Human liver microsome (HLM) stability assay |
The fluorine atom is essential for achieving viable pharmacokinetic profiles, making this specific fluorinated precursor indispensable for clinical candidate development.
The differential reactivity of the 3-iodo group and the carboxylic acid/amine pair makes this compound ideal for generating libraries of quinazolinones or benzimidazoles. The iodine can be rapidly diversified via Suzuki or Sonogashira couplings, while the 5-fluoro group ensures the resulting library members maintain the metabolic stability required for in vivo efficacy studies [1].
As an anthranilic acid derivative, this compound is utilized to introduce rigid, functionalized turns into peptide backbones. The pre-installed iodine allows for the attachment of bulky aryl or alkynyl groups under mild conditions to probe steric boundaries in receptor binding pockets without degrading the peptide chain [2].
In the agrochemical sector, precise halogenation patterns are critical for environmental persistence and target affinity. This building block provides a direct route to 3,5-disubstituted anilide fungicides, bypassing the poor regioselectivity and low yields associated with late-stage halogenation of complex intermediates [1].